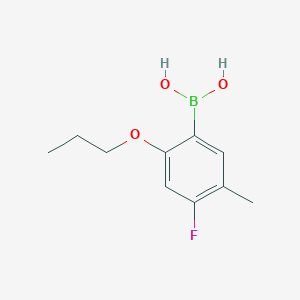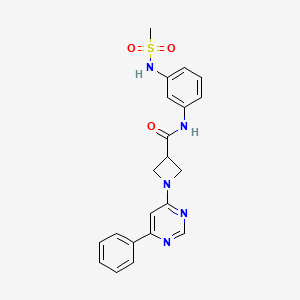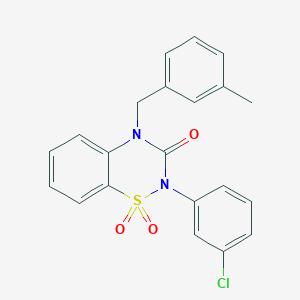![molecular formula C23H24ClN3O4 B2590955 N-(4-クロロフェニル)-1-(3,4,5-トリメトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミド CAS No. 899942-64-4](/img/structure/B2590955.png)
N-(4-クロロフェニル)-1-(3,4,5-トリメトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用と免疫調節作用
この化合物は、その抗炎症作用について調査されてきました。研究者らは、それがp38αMAPK(ミトゲン活性化タンパク質キナーゼ)とPDE-4(ホスホジエステラーゼ-4)のデュアルインヒビターとして作用することを発見しました。 これらの経路を標的とすることで、炎症反応を調節し、免疫機能を調節するのに役立つ可能性があります 。炎症性疾患の治療における潜在的な臨床応用を探求するには、さらなる研究が必要です。
抗がん活性
前臨床研究は、このピロロピラジン誘導体が有望な抗がん特性を示すことを示唆しています。それは、乳がん、肺がん、結腸がんを含むさまざまな癌細胞株に対して細胞毒性効果を示しました。研究者らは、その作用機序と、がん治療における補助剤としての潜在的な使用について調査しています。 この化合物のユニークな構造は、癌細胞シグナル伝達経路を妨げる可能性があり、研究の興味深い分野です .
神経保護作用と神経変性疾患
他の神経保護化合物との構造的類似性から、科学者たちは神経変性疾患におけるその可能性を探求してきました。この化合物の細胞経路を調節する能力は、アルツハイマー病、パーキンソン病、虚血性脳卒中などの病状に対する神経保護作用を提供する可能性があります。 ただし、その有効性と安全性を検証するには、臨床試験が必要です .
心臓血管系への応用
この化合物のp38αMAPKとPDE-4のデュアル阻害は、心臓血管の健康に影響を与える可能性があります。炎症を軽減し、血管拡張を改善することで、高血圧、アテローム性動脈硬化症、心不全の患者に有益な効果をもたらす可能性があります。 研究者らは、心臓機能と血管の健康に対するその影響を調査しています .
抗菌作用
予備研究は、この化合物が抗菌作用を有することを示しています。それは、特定の細菌株と真菌に対して阻害効果を示しました。 研究者らは、特に薬剤耐性病原体の文脈における、新しい抗菌剤としての可能性を探求しています .
疼痛管理
この化合物の抗炎症作用は、疼痛管理にまで及ぶ可能性があります。疼痛経路を標的とし、炎症を軽減することで、慢性疼痛状態の候補となる可能性があります。 ただし、その鎮痛効果と安全性プロファイルを理解するには、さらなる研究が必要です .
要約すると、N-(4-クロロフェニル)-1-(3,4,5-トリメトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミドは、さまざまな科学分野に大きな可能性を秘めています。 その多面的な特性は、さらなる調査を正当化し、研究者らは、医学、生物学、およびその先における潜在的な応用を探求し続けています 。具体的な質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください。
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)21-18-5-4-10-26(18)11-12-27(21)23(28)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSUHOQWKQZHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)
![4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide](/img/structure/B2590874.png)
![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)

![3-[(2,6-dichlorophenyl)methyl]-1-(4-methoxyphenyl)-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2590879.png)
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)



![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)

